molecular formula C12H26Cl2N2O2 B6215924 tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride CAS No. 2742656-53-5

tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride

Cat. No.: B6215924
CAS No.: 2742656-53-5
M. Wt: 301.3
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Description

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The compound is characterized by its tert-butyl ester group and the presence of a piperidine ring, which makes it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde
  • Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific structure, which combines a piperidine ring with a tert-butyl ester group and an aminoethyl side chain. This combination provides distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

CAS No.

2742656-53-5

Molecular Formula

C12H26Cl2N2O2

Molecular Weight

301.3

Purity

95

Origin of Product

United States

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